molecular formula C15H15FN2O3S B280848 N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B280848
M. Wt: 322.4 g/mol
InChI Key: GCUYMHSTOCGZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide, also known as FMA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 371.43 g/mol.

Mechanism of Action

The exact mechanism of action of N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in inflammation and cancer cell growth. It is believed that this compound exerts its effects by modulating the activity of various signaling pathways, including the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide, including further investigation of its mechanism of action and potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, studies could focus on developing new synthesis methods for this compound to reduce its cost and increase its accessibility for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects and has the potential to be used in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential use in the field of medicine.

Synthesis Methods

N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-methyl-4-fluoroaniline in the presence of sodium hydride and acetic anhydride. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential use in various scientific research applications, including cancer research, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-[(4-fluoro-3-methylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C15H15FN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)

InChI Key

GCUYMHSTOCGZDS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)F

Origin of Product

United States

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